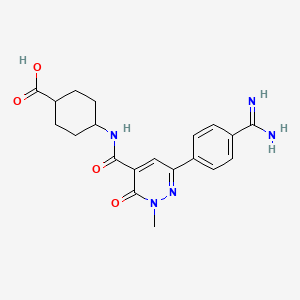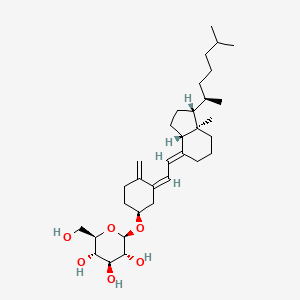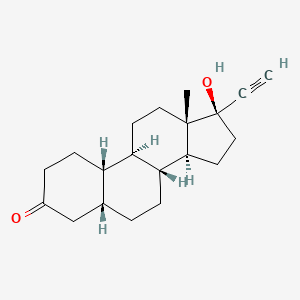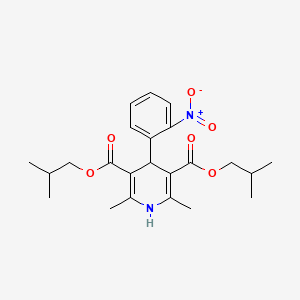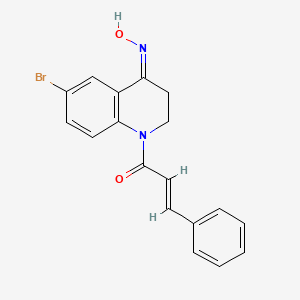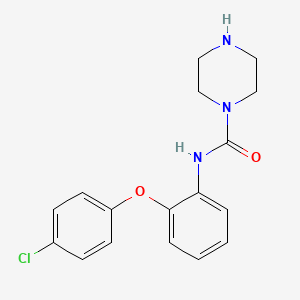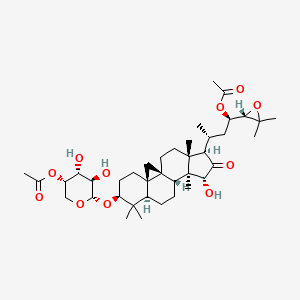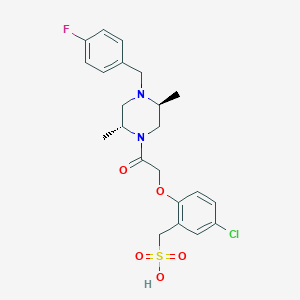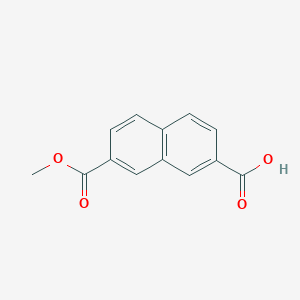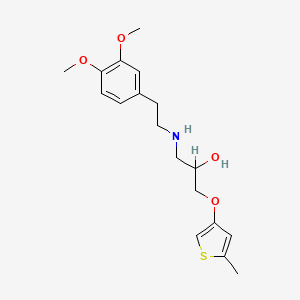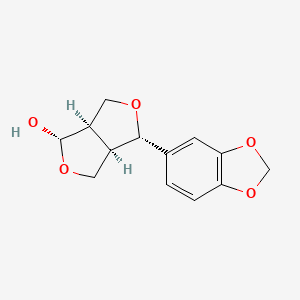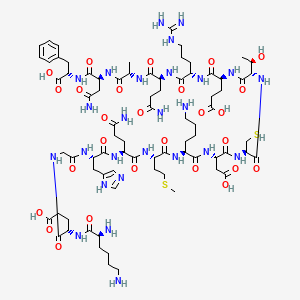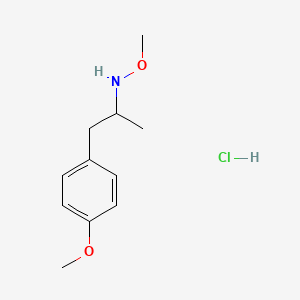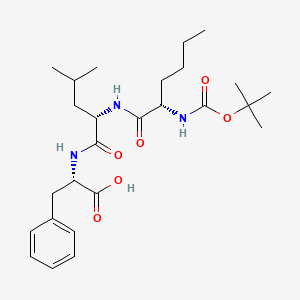
N-tert-Butyloxycarbonylnorleucyl-leucyl-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-tert-Butyloxycarbonylnorleucyl-leucyl-phenylalanine is a synthetic peptide compound that is often used in biochemical research. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The compound is composed of three amino acids: norleucine, leucine, and phenylalanine, linked together in a specific sequence.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyloxycarbonylnorleucyl-leucyl-phenylalanine typically involves the stepwise coupling of the amino acids norleucine, leucine, and phenylalanine. The process begins with the protection of the amino group of norleucine using di-tert-butyl dicarbonate to form the Boc-protected norleucine. This is followed by the coupling of Boc-norleucine with leucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The resulting dipeptide is then coupled with phenylalanine under similar conditions to form the final tripeptide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can efficiently carry out the stepwise coupling of amino acids. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the growing peptide chain is anchored to a solid resin support. The Boc-protecting group is removed using trifluoroacetic acid (TFA) after each coupling step, allowing the next amino acid to be added.
化学反应分析
Types of Reactions
N-tert-Butyloxycarbonylnorleucyl-leucyl-phenylalanine can undergo several types of chemical reactions, including:
Deprotection Reactions: The Boc-protecting group can be removed using acidic conditions, such as treatment with TFA.
Coupling Reactions: The compound can participate in further peptide coupling reactions to form longer peptide chains.
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield the individual amino acids.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc-protecting group.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of 1-hydroxybenzotriazole (HOBt) or N-hydroxybenzotriazole (HOBt).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine form of the peptide.
Coupling: Formation of longer peptide chains.
Hydrolysis: Release of individual amino acids.
科学研究应用
N-tert-Butyloxycarbonylnorleucyl-leucyl-phenylalanine has several applications in scientific research:
Biochemistry: Used as a model peptide for studying peptide synthesis and deprotection reactions.
Medicinal Chemistry: Investigated for its potential as a building block in the design of peptide-based drugs.
Protein Engineering: Utilized in the synthesis of custom peptides for protein engineering and structure-function studies.
Pharmaceutical Industry: Employed in the development of peptide therapeutics and as a reference compound in analytical methods.
作用机制
The mechanism of action of N-tert-Butyloxycarbonylnorleucyl-leucyl-phenylalanine is primarily related to its role as a protected peptide intermediate. The Boc-protecting group prevents unwanted reactions at the amino group during peptide synthesis. Upon deprotection, the free amine can participate in further coupling reactions to form longer peptides. The specific sequence of norleucine, leucine, and phenylalanine may also impart unique biological properties to the peptide, depending on its application.
相似化合物的比较
Similar Compounds
N-tert-Butyloxycarbonylglycyl-leucyl-phenylalanine: Similar structure but with glycine instead of norleucine.
N-tert-Butyloxycarbonylnorleucyl-alanyl-phenylalanine: Similar structure but with alanine instead of leucine.
N-tert-Butyloxycarbonylnorleucyl-leucyl-tyrosine: Similar structure but with tyrosine instead of phenylalanine.
Uniqueness
N-tert-Butyloxycarbonylnorleucyl-leucyl-phenylalanine is unique due to its specific sequence of amino acids and the presence of the Boc-protecting group. This combination allows for selective deprotection and further peptide synthesis, making it a valuable intermediate in peptide chemistry.
属性
CAS 编号 |
77542-87-1 |
|---|---|
分子式 |
C26H41N3O6 |
分子量 |
491.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C26H41N3O6/c1-7-8-14-19(29-25(34)35-26(4,5)6)22(30)27-20(15-17(2)3)23(31)28-21(24(32)33)16-18-12-10-9-11-13-18/h9-13,17,19-21H,7-8,14-16H2,1-6H3,(H,27,30)(H,28,31)(H,29,34)(H,32,33)/t19-,20-,21-/m0/s1 |
InChI 键 |
PNPGEHPADZCWTQ-ACRUOGEOSA-N |
手性 SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |
规范 SMILES |
CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-[(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]prop-1-enyl]-5-methylpyrazol-1-yl]pyrimidine](/img/structure/B12771238.png)
